molecular formula C20H27N2O+ B078136 Ambutonium CAS No. 14007-49-9

Ambutonium

Cat. No.: B078136
CAS No.: 14007-49-9
M. Wt: 311.4 g/mol
InChI Key: KFZMXOLSYABOSE-UHFFFAOYSA-O
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Description

Ambutonium bromide is a muscarinic antagonist, which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. It is primarily used in the treatment of gastrointestinal disorders, such as ulcers and other related conditions .

Scientific Research Applications

Ambutonium bromide has several scientific research applications:

    Chemistry: It is used as a model compound in studies involving muscarinic antagonists and their interactions with receptors.

    Biology: Researchers use this compound bromide to study the effects of muscarinic antagonists on biological systems, particularly in the gastrointestinal tract.

    Medicine: It is used in the development of treatments for gastrointestinal disorders and other conditions related to the cholinergic system.

    Industry: This compound bromide is used in the production of pharmaceuticals and other chemical products .

Preparation Methods

Ambutonium bromide can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the formation of the quaternary ammonium compound by reacting the corresponding amine with an alkylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Ambutonium bromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Mechanism of Action

Ambutonium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This inhibition prevents the activation of these receptors, leading to a decrease in the physiological effects mediated by acetylcholine. The molecular targets of this compound bromide include the muscarinic receptors found in various tissues, such as the gastrointestinal tract .

Comparison with Similar Compounds

Ambutonium bromide is similar to other muscarinic antagonists, such as atropine and scopolamine. it has unique properties that make it particularly effective in treating gastrointestinal disorders. Some similar compounds include:

This compound bromide’s unique structure and properties make it a valuable compound in both research and clinical settings.

Properties

CAS No.

14007-49-9

Molecular Formula

C20H27N2O+

Molecular Weight

311.4 g/mol

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium

InChI

InChI=1S/C20H26N2O/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3,(H-,21,23)/p+1

InChI Key

KFZMXOLSYABOSE-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N

Canonical SMILES

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N

Synonyms

N-(3,3-Diphenyl-3-carbamoylpropyl)-N,N-dimethylethanaminium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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